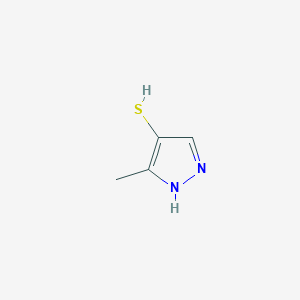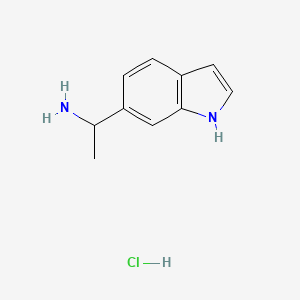![molecular formula C7H16ClNO B13453510 rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13453510.png)
rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride is a chemical compound with the molecular formula C7H15NO·HCl. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride typically involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a metal catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction of the ketone to the alcohol. The reaction is conducted under high pressure and temperature to achieve high yields.
Análisis De Reacciones Químicas
Types of Reactions
rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the compound can lead to the formation of secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of secondary amines.
Substitution: Formation of alkyl halides.
Aplicaciones Científicas De Investigación
rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
(2R,6R)-6-methylpiperidin-2-yl]methanol: The non-racemic form of the compound.
(2S,6S)-6-methylpiperidin-2-yl]methanol: The enantiomer of the compound.
6-methylpiperidin-2-yl]methanol: A similar compound without the racemic mixture.
Uniqueness
rac-[(2R,6R)-6-methylpiperidin-2-yl]methanol hydrochloride is unique due to its racemic nature, which allows it to interact with a broader range of molecular targets compared to its non-racemic counterparts. This property makes it a valuable tool in various research applications, providing insights into the effects of chirality on chemical and biological processes.
Propiedades
Fórmula molecular |
C7H16ClNO |
|---|---|
Peso molecular |
165.66 g/mol |
Nombre IUPAC |
[(2R,6R)-6-methylpiperidin-2-yl]methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-3-2-4-7(5-9)8-6;/h6-9H,2-5H2,1H3;1H/t6-,7-;/m1./s1 |
Clave InChI |
CKRYKDUSZDLWHC-ZJLYAJKPSA-N |
SMILES isomérico |
C[C@@H]1CCC[C@@H](N1)CO.Cl |
SMILES canónico |
CC1CCCC(N1)CO.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


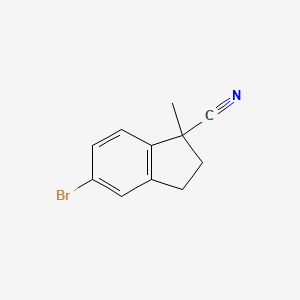
![2-[(Tert-butoxy)carbonyl]-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13453434.png)
![3-Methyl-7-oxa-1-azaspiro[3.5]nonane](/img/structure/B13453437.png)
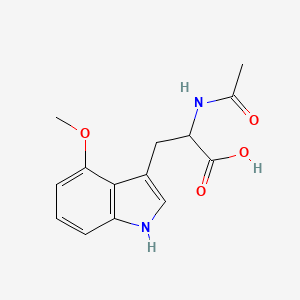
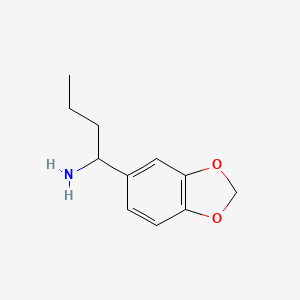
![tert-butyl N-{9-oxa-1-thiaspiro[5.5]undecan-4-yl}carbamate](/img/structure/B13453451.png)
![3-[(Tert-butoxy)carbonyl]-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13453452.png)
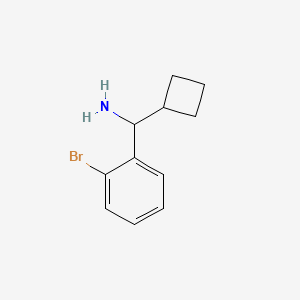
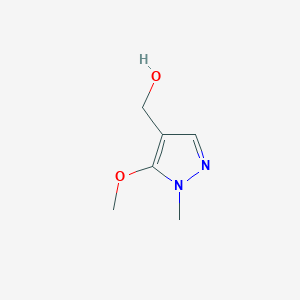
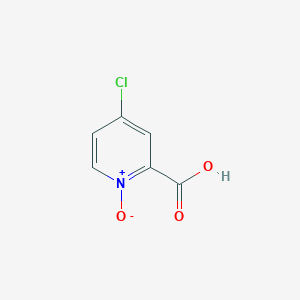
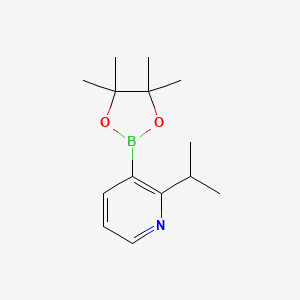
![7-Ethynylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13453468.png)
